3-Fluoro-5-hydroxybenzamide
Overview
Description
3-Fluoro-5-hydroxybenzamide is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a copper-catalyzed reaction to introduce the hydroxyl group onto a chlorobenzamide substrate in water. This method is both efficient and environmentally friendly.
Industrial Production Methods: Industrial production of 3-Fluoro-5-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3-Fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 3-Fluoro-5-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxybenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial agent by interfering with bacterial cell division.
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Antineoplastic Research: Fluorinated compounds, including this compound, have shown potential in cancer therapy by inhibiting cancer cell growth.
Agrochemicals: It is studied for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit key proteins involved in bacterial cell division, such as FtsZ. This inhibition disrupts the cytokinesis process, leading to the death of bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxybenzamide
- 3-Fluoro-2-hydroxybenzamide
- 3-Fluoro-5-methoxybenzamide
Comparison: 3-Fluoro-5-hydroxybenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzamide core. This positioning can significantly influence its chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the 5-position may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
3-fluoro-5-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQPFOAXZFQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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